molecular formula C16H21N5O3 B2543608 N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 1251633-44-9

N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2543608
CAS No.: 1251633-44-9
M. Wt: 331.376
InChI Key: SHWFUQKHLNIQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a high-purity chemical reagent designed for research and development applications, strictly for Research Use Only. This compound belongs to a class of substituted pyrimidine diamines, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The structure features a 5-nitro group and a 6-methyl group on the pyrimidine core, which is further functionalized with a benzyl group at the N4 position and a unique 1-methoxypropan-2-yl side chain at the N2 position. This specific substitution pattern is of particular interest for designing molecules with modified physicochemical properties. The 1-methoxypropan-2-yl moiety may influence the compound's solubility and bioavailability, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers can utilize this reagent in the synthesis of more complex molecules, particularly as a precursor for the exploration of kinase inhibitors, antimicrobial agents, or other biologically active small molecules. The nitro group, for instance, can serve as a versatile handle for further chemical transformations, such as reduction to an amine for additional derivatization. As with many specialized research chemicals, its mechanism of action and specific biological profile are dependent on the final target and application, and we recommend researchers conduct their own thorough characterization and biological evaluation. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-N-benzyl-2-N-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11(10-24-3)18-16-19-12(2)14(21(22)23)15(20-16)17-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWFUQKHLNIQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC(C)COC)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the functionalization of pyrimidine derivatives. The introduction of the benzyl group and the methoxypropan-2-yl moiety enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3

Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.

2.2 Case Studies

A series of in vitro studies have assessed the compound's efficacy against different cancer types:

Cancer Cell Line IC50 (µM) Reference
HCT116 (Colon)5.3
MCF-7 (Breast)3.1
A549 (Lung)7.8

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly MCF-7.

3.1 Spectrum of Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µM) Reference
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

The compound's effectiveness against Enterococcus faecalis suggests potential use in treating infections caused by antibiotic-resistant strains.

4. Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for therapeutic applications. Early assessments indicate a moderate toxicity profile with no significant adverse effects observed at therapeutic doses in animal models.

5. Conclusion

This compound presents a compelling case for further research due to its dual action as an anticancer and antimicrobial agent. The compound's selective activity against specific cancer cell lines and its effectiveness against resistant bacterial strains warrant deeper investigation into its mechanisms and potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Comparative Analysis of Pyrimidine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (N2/N4) logP Key Properties/Applications
Target Compound: N4-Benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine C20H24N6O3 (est.) ~396.45 (est.) N2: 1-Methoxypropan-2-yl; N4: Benzyl ~4.9 Hypothesized antimalarial/kinase inhibition
N2,N4-Bis(3-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine C19H19N5O4 381.39 N2/N4: 3-Methoxyphenyl 4.879 High lipophilicity; potential CNS activity
N2-[[4-(Dimethylamino)phenyl]methylideneamino]-N4-(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine C23H25N7O3 (est.) ~447.5 (est.) N2: Schiff base; N4: 4-Methoxyphenyl ~5.2 Enhanced solubility due to Schiff base
(S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine C20H22N6O5 426.43 N4: Pyridinyl-tetrahydrofuran; N2: Methylfuran 3.5 (est.) Lower logP; improved bioavailability
Key Observations:

Substituent Impact on Lipophilicity: The target compound’s benzyl group contributes to higher logP (~4.9), similar to the bis(3-methoxyphenyl) analog (logP 4.879) . The (S)-tetrahydrofuran-pyridinyl derivative exhibits lower logP (3.5), likely due to its polar oxygen-rich substituents, enhancing aqueous solubility.

The 1-methoxypropan-2-yl group in the target compound balances lipophilicity and polarity, contrasting with purely aromatic substituents in .

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